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molecular formula C7H7BrFNO B1376317 4-Bromo-2-ethoxy-5-fluoropyridine CAS No. 1353776-96-1

4-Bromo-2-ethoxy-5-fluoropyridine

Cat. No. B1376317
M. Wt: 220.04 g/mol
InChI Key: BEVZLWQGRVQEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877741B2

Procedure details

0.20 g (1.04 mmol) 4-bromo-5-fluoro-pyridin-2-ol, 0.83 mL (10.4 mmol) ethyliodide and 0.43 g (1.56 mmol) Ag2CO3 are added to 5 mL DCM and stirred at r.t. over night. The reaction is quenched by the addition of water. DCM is added, the resulting mixture is filtered and the organic layer is separted, dried over MgSO4, filtered again and the solvent is removed in vacuo.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
0.43 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([OH:9])[CH:3]=1.[CH2:10](I)[CH3:11]>C(Cl)Cl>[Br:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([O:9][CH2:10][CH3:11])[CH:3]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CC(=NC=C1F)O
Name
Quantity
0.83 mL
Type
reactant
Smiles
C(C)I
Name
Ag2CO3
Quantity
0.43 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at r.t. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of water
ADDITION
Type
ADDITION
Details
DCM is added
FILTRATION
Type
FILTRATION
Details
the resulting mixture is filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=NC=C1F)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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